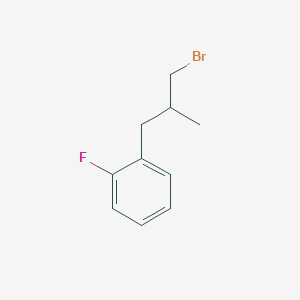
1-(3-Bromo-2-methylpropyl)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-2-methylpropyl)-2-fluorobenzene is an organic compound characterized by a benzene ring substituted with a bromine atom on a propyl chain and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylpropylbenzene followed by fluorination. The bromination typically uses bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
化学反应分析
Types of Reactions: 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH_4) for reduction.
Major Products:
Substitution: Formation of 1-(2-methylpropyl)-2-fluorobenzene.
Oxidation: Formation of this compound alcohol.
Reduction: Formation of 1-(2-methylpropyl)-2-fluorobenzene.
科学研究应用
1-(3-Bromo-2-methylpropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene exerts its effects depends on its interaction with molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
相似化合物的比较
1-(3-Bromo-2-methylpropyl)-benzene: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
1-(3-Chloro-2-methylpropyl)-2-fluorobenzene:
1-(3-Bromo-2-methylpropyl)-4-fluorobenzene: The position of the fluorine atom on the benzene ring affects the compound’s chemical behavior.
Uniqueness: 1-(3-Bromo-2-methylpropyl)-2-fluorobenzene is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
1-(3-Bromo-2-methylpropyl)-2-fluorobenzene, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a fluorine atom on a benzene ring, along with a branched alkyl group. Its molecular formula is C10H12BrF, and it has a molecular weight of approximately 243.1 g/mol. The compound's unique structure influences its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that halogenated aromatic compounds can exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that halogenated derivatives can disrupt bacterial cell membranes, leading to cell lysis and death .
Cytotoxicity
The cytotoxic effects of halogenated compounds have been extensively documented. Research indicates that this compound may induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound could inhibit cell proliferation in human cancer cells, potentially via the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Caspase activation |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 18 | Induction of apoptosis |
Enzyme Inhibition
Enzymatic assays have revealed that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Reactive Oxygen Species (ROS) Generation : The presence of halogens can lead to increased oxidative stress within cells, contributing to cytotoxic effects.
- Apoptotic Pathways Activation : Evidence suggests that this compound may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Studies
Several case studies illustrate the biological relevance of this compound:
- Study on Anticancer Activity : A detailed investigation into the anticancer properties revealed that treatment with this compound resulted in significant tumor regression in xenograft models .
- Antimicrobial Efficacy : A comparative study showed that derivatives of this compound had superior antimicrobial activity against resistant strains compared to non-halogenated analogs .
属性
分子式 |
C10H12BrF |
|---|---|
分子量 |
231.10 g/mol |
IUPAC 名称 |
1-(3-bromo-2-methylpropyl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI 键 |
GBYNDVJSJDKZJD-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















